molecular formula C11H17N3O3 B2533013 methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate CAS No. 1114595-87-7

methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B2533013
CAS No.: 1114595-87-7
M. Wt: 239.275
InChI Key: JIKVSDQTJPHTNL-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. The reaction mixture is then subjected to esterification to introduce the methyl acetate group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce neuroprotective effects by preventing neuronal damage and promoting cell survival .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(6-oxo-2-pyrrolidin-1-yl-4,5-dihydro-1H-pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-4-2-3-5-14/h8H,2-7H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKVSDQTJPHTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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